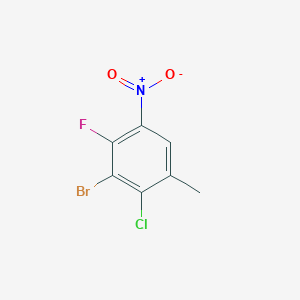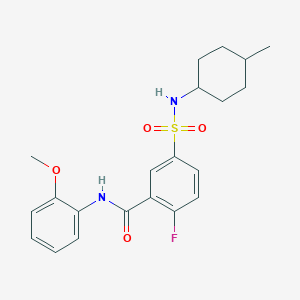
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfamoyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluorine atom, methoxyphenyl group, and sulfamoyl group through various chemical reactions. Common reagents used in these steps include fluorinating agents, methoxyphenyl derivatives, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide include other benzamide derivatives with different substituents, such as:
- 2-Fluoro-N-(2-hydroxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide
- 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-ethylcyclohexyl)sulfamoyl)benzamide
- 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)carbamoyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H25FN2O4S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-14-7-9-15(10-8-14)24-29(26,27)16-11-12-18(22)17(13-16)21(25)23-19-5-3-4-6-20(19)28-2/h3-6,11-15,24H,7-10H2,1-2H3,(H,23,25) |
InChIキー |
ORFQDDIVRNOABG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
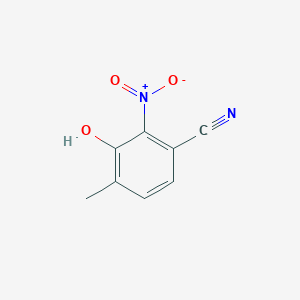
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

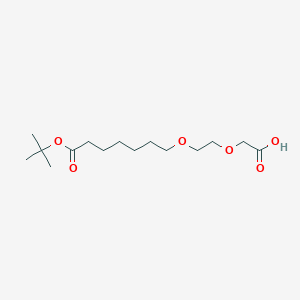
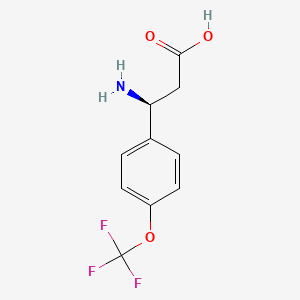
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
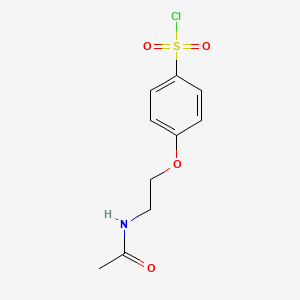

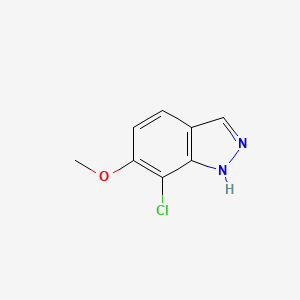


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
